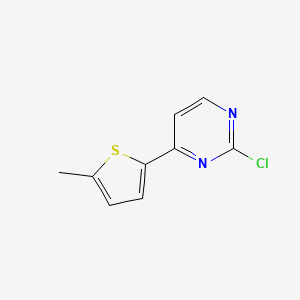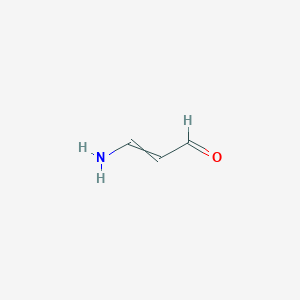
(Z)-3-Amino-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Amino-propenal is an organic compound with the chemical formula C3H5NO It is a derivative of acrolein, featuring an amino group attached to the carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-3-Amino-propenal can be synthesized through several methods. One common approach involves the reaction of acrolein with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, 3-aminoacrolein is often produced using large-scale chemical reactors. The process involves the continuous addition of acrolein and ammonia, with careful monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-Amino-propenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Saturated amines.
Substitution: Various substituted aminoacrolein derivatives.
Applications De Recherche Scientifique
(Z)-3-Amino-propenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Biology: Studies have explored its role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Medicine: Research has investigated its potential as a precursor for pharmaceuticals and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-aminoacrolein involves its reactivity with various biological molecules. It can form adducts with proteins, DNA, and other cellular components, leading to changes in their structure and function. This reactivity is primarily due to the presence of the amino group and the carbon-carbon double bond, which facilitate interactions with nucleophiles and electrophiles.
Molecular Targets and Pathways:
Proteins: (Z)-3-Amino-propenal can modify amino acid residues, affecting protein function and stability.
DNA: It can form adducts with DNA bases, potentially leading to mutations and other genetic alterations.
Cellular Pathways: The compound can influence various cellular pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
(Z)-3-Amino-propenal can be compared with other similar compounds, such as:
3-Dimethylaminoacrolein: This compound features a dimethylamino group instead of an amino group, leading to different reactivity and applications.
β-Aminoacrolein: Another derivative with distinct properties and uses.
β-Thioaminoacrolein:
Uniqueness: this compound is unique due to its specific reactivity and the presence of the amino group, which allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C3H5NO |
|---|---|
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
3-aminoprop-2-enal |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2 |
Clé InChI |
UCRYVFBKCBUURB-UHFFFAOYSA-N |
SMILES canonique |
C(=CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


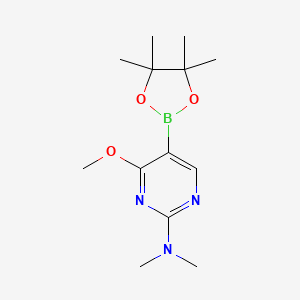
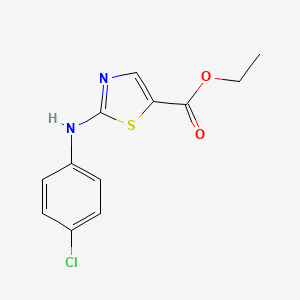
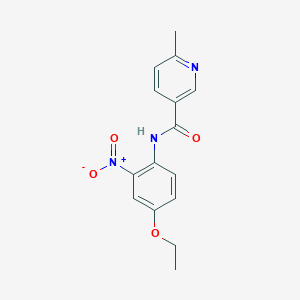
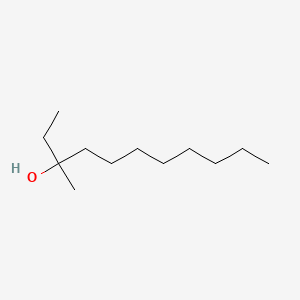
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-cyclopropyl-, 1,1-dimethylethyl ester](/img/structure/B8768670.png)
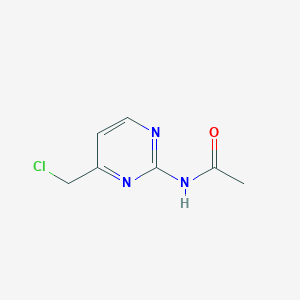
![2-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B8768691.png)
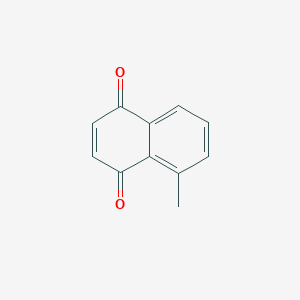
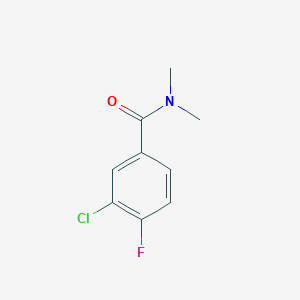
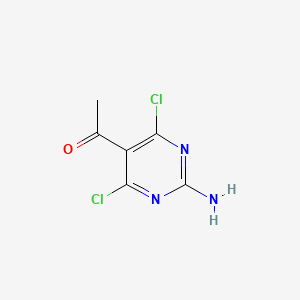
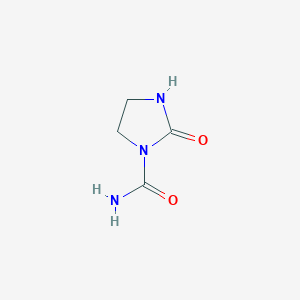
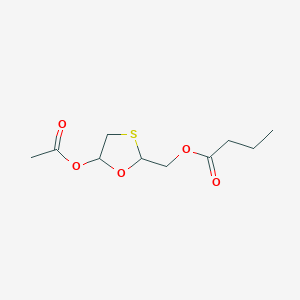
![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
